Product packaging for 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine(Cat. No.:CAS No. 920503-19-1)

6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine

Cat. No.: B11853119
CAS No.: 920503-19-1
M. Wt: 262.31 g/mol
InChI Key: STFQXHYTLDVRSZ-UHFFFAOYSA-N
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Description

6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine is a chemical intermediate belonging to the class of 6,9-disubstituted purines. The oxan-2-yl group, more commonly known as tetrahydropyranyl (THP), is a well-established protecting group for the N-9 position of the purine scaffold, which is crucial in medicinal chemistry for directing subsequent substitution reactions and modulating the compound's physical properties . This specific building block is designed for the synthesis of more complex, biologically active molecules, particularly in the development of receptor antagonists and enzyme inhibitors. Purine derivatives with substitutions at the 6 and 9 positions are of significant research interest due to their diverse pharmacological profiles. Structurally similar 6,9-disubstituted purines have been extensively explored as potent antagonists for the peripheral type 1 cannabinoid receptor (CB1) . Furthermore, 2,6,9-trisubstituted purine analogues have demonstrated notable activity as inhibitors of Cyclin-Dependent Kinases (CDKs), showing potential in overcoming drug resistance in cancers such as HER2-positive breast cancer . Other research highlights 6,8,9-trisubstituted purines for their cytotoxic effects against various human cancer cell lines, including liver, colon, and breast cancers . The 2-methoxyethyl side chain at the 6-position is a strategic functional group that can influence the molecule's solubility and its ability to interact with biological targets. This compound is intended for use by professional researchers in laboratory settings to create novel compounds for pharmaceutical and biological testing. It is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N4O2 B11853119 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine CAS No. 920503-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920503-19-1

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

6-(2-methoxyethyl)-9-(oxan-2-yl)purine

InChI

InChI=1S/C13H18N4O2/c1-18-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-19-11/h8-9,11H,2-7H2,1H3

InChI Key

STFQXHYTLDVRSZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 6 2 Methoxyethyl 9 Oxan 2 Yl 9h Purine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine, the analysis begins by disconnecting the substituents at the C-6 and N-9 positions of the purine (B94841) core.

The primary disconnections are the C-N bond at the N-9 position and the C-C bond at the C-6 position. This suggests two main synthetic routes:

Route A: Introduction of the 9-(oxan-2-yl) group onto a pre-functionalized 6-(2-methoxyethyl)purine.

Route B: Construction of the 6-(2-methoxyethyl) side chain on a 9-(oxan-2-yl)-9H-purine scaffold.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Classical and Contemporary Approaches to Purine Derivatization at C-6 and N-9 Positions

The synthesis of this compound hinges on the effective functionalization of the purine scaffold at the C-6 and N-9 positions. A variety of classical and modern synthetic methods can be employed for this purpose.

Elaboration of the 6-(2-Methoxyethyl) Moiety

The introduction of the 2-methoxyethyl group at the C-6 position of the purine ring is a key transformation. This can be achieved through several methods, typically starting from a 6-chloropurine (B14466) derivative.

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where the chloro group at C-6 is displaced by a suitable nucleophile. For the synthesis of the target compound, this would involve the reaction of a 6-chloropurine intermediate with a 2-methoxyethyl nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions (e.g., Suzuki, Stille, Negishi) that can be used to form the C-C bond at the C-6 position. For instance, a 6-chloropurine derivative can be coupled with a (2-methoxyethyl)boronic acid or its ester in a Suzuki coupling reaction.

Direct C-H Functionalization: More recent advancements have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach. mdpi.com While challenging for the C-6 position of purines, this remains an active area of research. mdpi.com

A study on the functionalization of purine nucleosides has shown that C-nucleophilic substitution can be achieved at the C-6 position of 2'-deoxyguanosine (B1662781) derivatives. nih.govsigmaaldrich.com This methodology could potentially be adapted for the introduction of the methoxyethyl group.

Introduction of the 9-(oxan-2-yl) Moiety and Protecting Group Strategies

The oxan-2-yl group (tetrahydropyran-2-yl, THP) is a common protecting group for the N-9 position of purines due to its stability under various reaction conditions and its relatively straightforward introduction and removal.

The most common method for introducing the THP group is the reaction of the purine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate). This reaction typically proceeds in good yield. A modified procedure for a similar transformation involving the reaction of 6-chloropurine with 2,3-dihydrofuran (B140613) has been reported. nih.gov

The THP group serves as a protecting group for the N-9 proton, preventing unwanted side reactions during the functionalization of the C-6 position. It is generally stable to nucleophilic and organometallic reagents used in C-6 modifications.

Optimization of Synthesis Routes for Yield and Purity

Optimizing the synthesis of fine chemicals like this compound is crucial for improving efficiency and reducing costs. azom.com Key factors to consider for maximizing yield and purity include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact the outcome of each synthetic step. azom.com For instance, the choice of base and solvent in the alkylation of purine derivatives can influence the regioselectivity and yield. nih.gov

Purification Methods: Efficient purification techniques are essential to isolate the desired product with high purity. azom.com High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of purine derivatives. nih.gov The development of optimized HPLC methods can ensure the removal of starting materials, by-products, and isomers. nih.gov

ParameterOptimization StrategyRationale
Yield Screening of catalysts and ligands for cross-coupling reactions.To identify the most efficient catalytic system for C-C bond formation.
Optimization of reaction time and temperature.To ensure complete conversion of starting materials and minimize side reactions.
Purity Development of a robust HPLC purification method.To effectively separate the target compound from impurities.
Recrystallization of the final product.To obtain a highly crystalline material with excellent purity.

Stereoselective Synthesis Considerations for Related Purine Analogs

While the target compound itself is achiral at the purine core (unless the oxan-2-yl group introduces a chiral center), the synthesis of related purine nucleoside analogs often requires stereoselective control. nih.govtandfonline.com For instance, in the synthesis of nucleosides with a sugar moiety at the N-9 position, controlling the stereochemistry of the glycosidic bond is critical for biological activity.

Enzymatic synthesis has emerged as a powerful alternative to chemical methods for the preparation of purine nucleoside analogs due to its high chemo-, regio-, and stereoselectivity. mdpi.com Purine nucleoside phosphorylases (PNPs) are enzymes that can catalyze the formation of the glycosidic bond with high stereocontrol. mdpi.com

Furthermore, studies on the prebiotic synthesis of purine nucleotides have shown that direct coupling reactions between cyclic carbohydrate phosphates and purine bases can proceed with high stereoselectivity, yielding only the β-anomer. pnas.orgpnas.org These findings highlight the potential for developing highly stereoselective synthetic routes to purine derivatives.

Comparative Analysis of Different Synthetic Pathways

The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the ease of purification.

Pathway A: Late-stage N-9 functionalization

Advantages: This route allows for the early introduction of the C-6 side chain, which may be advantageous if the starting 6-substituted purine is readily available.

Disadvantages: The N-9 alkylation step may lead to a mixture of N-7 and N-9 isomers, requiring careful optimization and purification.

Pathway B: Late-stage C-6 functionalization

Advantages: The N-9 position is protected early in the synthesis, which can simplify the subsequent C-6 functionalization step and avoid issues with N-7/N-9 isomerization. This is often the preferred route for the synthesis of 6-substituted purine nucleosides.

Disadvantages: The synthesis of the 9-(oxan-2-yl)-9H-purine-6-yl precursor might require additional steps.

FeaturePathway APathway B
Key Intermediate 6-(2-Methoxyethyl)-9H-purine6-Chloro-9-(oxan-2-yl)-9H-purine
Potential Challenge Regioselectivity of N-9 alkylationReactivity of the C-6 position in the presence of the N-9 protecting group
Overall Efficiency Potentially fewer steps if the C-6 substituted purine is availableGenerally more reliable and higher yielding for the C-6 functionalization step

Chemical Reactivity and Mechanistic Investigations of 6 2 Methoxyethyl 9 Oxan 2 Yl 9h Purine

Electrophilic and Nucleophilic Substitution Patterns on the Purine (B94841) Ring System

The purine ring system is generally electron-deficient, which makes it susceptible to nucleophilic attack, but electrophilic substitution can also occur under specific conditions.

Nucleophilic Substitution: Purines are prone to nucleophilic substitution, particularly at the C2, C6, and C8 positions. The relative reactivity of these sites is influenced by the substituents present on the ring. wur.nl In many cases, nucleophilic attack is followed by a ring-opening and subsequent ring-closure mechanism, especially in strongly basic media. wur.nl For halogenated purines, direct displacement of the halide by a nucleophile is a common synthetic route. rsc.org The presence of activating groups can facilitate these substitutions.

Electrophilic Substitution: Direct electrophilic attack on the carbon atoms of the purine ring is less common due to the ring's electron-poor nature. However, electrophilic attack at the nitrogen atoms is well-documented. When forced, electrophilic substitution on carbon atoms, such as halogenation or nitration, typically requires harsh conditions. The C8 position is a common site for such reactions. nih.gov The introduction of electron-donating groups onto the purine ring can enhance its reactivity towards electrophiles.

Table 1: General Reactivity Patterns of the Purine Core

Reaction Type Typical Reaction Sites Influencing Factors
Nucleophilic Substitution C2, C6, C8 Nature of leaving group, solvent, nature of the nucleophile, electronic effects of other substituents. wur.nl
Electrophilic Substitution N1, N3, N7, N9 (on Nitrogen); C8 (on Carbon) Ring substituents (electron-donating groups favor attack), reaction conditions. nih.gov

Role of the 6-(2-Methoxyethyl) Substituent in Modulating Reactivity

The 6-(2-Methoxyethyl) group is an alkyl substituent with an ether functionality. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This property influences the electronic distribution within the purine's pyrimidine (B1678525) ring.

The electron-donating nature of the 6-(2-Methoxyethyl) group can be expected to increase the electron density at adjacent positions, potentially influencing the regioselectivity of substitution reactions. For instance, in reactions involving electrophiles, this group might slightly activate the purine ring system compared to an unsubstituted purine. Conversely, it may slightly decrease the reactivity of the C6 position towards nucleophilic attack compared to a purine with an electron-withdrawing group at the same position. Studies on 6-substituted purines have shown that the nature of the C6 substituent plays a critical role in directing the outcome of reactions, such as N7-regioselective alkylation. nih.gov

Influence of the 9-(oxan-2-yl) Substituent on Purine Core Reactivity

The 9-(oxan-2-yl) group, also known as a tetrahydropyranyl (THP) group, is a common protecting group in organic synthesis. Its primary role is often steric. By blocking the N9 position, it prevents reactions at this site and directs substitution towards other positions, most notably the N7 position in the imidazole (B134444) ring. nih.gov

The presence of a bulky substituent at N9 can sterically hinder access to the adjacent C8 position and the N7 atom. However, studies on 6- and 9-substituted purines have demonstrated that systematic variation of the N9 substituent affects the rates of reactions across the entire purine system. acs.org While the electronic effect of the oxan-2-yl group is not strongly electron-withdrawing or donating, its presence is crucial for solubility in organic solvents and for directing the regioselectivity of further substitutions. For example, direct C-H activation and arylation at the C8 position is a well-established method for modifying purine nucleosides and is influenced by the nature of the N9 substituent. nih.gov

Tautomerism and Aromaticity Studies of the Purine Moiety

Purine itself can exist in several tautomeric forms, with the 7H- and 9H-tautomers being the most stable. acs.orgnih.gov The presence of the (oxan-2-yl) substituent at the N9 position locks the molecule into the 9H-purine tautomeric form.

Table 2: Aromaticity Features of 9H-Purine

Ring π-Electron Count Aromaticity Contribution Effect of Substituents
Pyrimidine Ring 6 Aromatic (fulfills Hückel's rule) Aromaticity can be increased by electron-donating or electron-attracting substituents. acs.org
Imidazole Ring 6 Aromatic (fulfills Hückel's rule) Aromaticity can be reduced by substituents at the C8 position. acs.org

Intermolecular Interactions and Self-Assembly in Different States (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The structure of 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine allows for several types of non-covalent interactions that govern its physical properties and behavior in different states.

Hydrogen Bonding: Hydrogen bonding is a critical non-covalent interaction for purine derivatives. nih.govnih.gov While the N9 proton is replaced by the oxan-2-yl group, the purine ring still possesses several hydrogen bond acceptor sites: the nitrogen atoms at positions N1, N3, and N7. Furthermore, the oxygen atom of the methoxy (B1213986) group in the C6 substituent and the ether oxygen within the oxan-2-yl ring at N9 can also act as hydrogen bond acceptors. These sites can interact with hydrogen bond donors in the environment, such as solvent molecules or other functional groups in a larger assembly. The stability of such hydrogen-bonded complexes depends on the number of hydrogen bonds and their geometry. nih.govacs.org

Pi-Pi Stacking: Aromatic ring stacking is a prominent feature of purine chemistry. nih.gov The planar, aromatic purine core of this compound can engage in π-π stacking interactions with other purine molecules or other aromatic systems. These interactions, driven by van der Waals forces and dispersion, are crucial for the self-assembly of purine derivatives in both solution and the solid state. chemrxiv.org Self-stacking of purine bases is a well-known phenomenon, with the degree of interaction influenced by the substituents on the ring. nih.gov The bulky oxan-2-yl group might influence the preferred geometry of the stacked arrangement, potentially favoring a parallel-displaced orientation over a face-to-face one to minimize steric repulsion. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for each of the non-exchangeable protons. The purine (B94841) ring protons, H-2 and H-8, would appear as sharp singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The methoxyethyl side chain at the C6 position would show a triplet for the methylene (B1212753) group adjacent to the purine ring, a triplet for the methylene group adjacent to the methoxy (B1213986) group, and a singlet for the methoxy protons. The oxanyl (tetrahydropyranyl) protecting group at the N9 position would display a series of multiplets in the aliphatic region, corresponding to the methylene protons of the ring and the anomeric proton at the C2' position. The chemical shift of the anomeric proton is particularly diagnostic and typically appears as a distinct multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The purine ring carbons would resonate in the downfield region (δ > 110 ppm), with the C4, C5, and C6 carbons showing distinct chemical shifts influenced by the substituents. The carbons of the methoxyethyl group and the oxanyl ring would appear in the upfield region. The chemical shifts of the methylene carbons of the oxanyl ring and the methoxyethyl chain, along with the methoxy carbon, would be consistent with their respective chemical environments.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assigning the proton and carbon signals unambiguously.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons, confirming the connectivity within the methoxyethyl and oxanyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to establishing the connectivity between the different fragments of the molecule. For instance, correlations between the methylene protons of the methoxyethyl group and the C6 carbon of the purine ring, as well as between the anomeric proton of the oxanyl ring and the N9-related carbons (C4 and C8) of the purine ring, would confirm the substitution pattern.

A representative, albeit for a different purine derivative, set of NMR data for 2,6-dichloro-9-isopropyl-9H-purine shows a singlet at δ 8.17 ppm for the H-8 proton and a multiplet at δ 4.97–4.86 ppm for the isopropyl CH group. The corresponding ¹³C NMR shows signals at δ 152.73, 151.66, 146.93, 143.58, and 131.05 ppm for the purine ring carbons. google.com While not identical, these values provide a reference for the expected chemical shifts in the target molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~8.5~152
H-8~8.3~145
C4-~150
C5-~125
C6-~160
Methoxyethyl-CH₂ (adjacent to purine)Triplet, ~3.2~30
Methoxyethyl-CH₂ (adjacent to OCH₃)Triplet, ~3.8~70
Methoxyethyl-OCH₃Singlet, ~3.4~59
Oxanyl-H1' (anomeric)Multiplet, ~5.8~88
Oxanyl-CH₂Multiplets, ~1.6-2.1~20-30, ~68

Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (ESI-MS, MS/MS, High-Resolution MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like purine derivatives. In positive ion mode, this compound is expected to be readily protonated to yield the [M+H]⁺ ion. Given the molecular formula C₁₃H₁₈N₄O₂, the calculated monoisotopic mass is 262.1430 Da. Therefore, the ESI-MS spectrum should show a prominent peak at m/z 263.1508.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the [M+H]⁺ ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation pattern would likely involve the cleavage of the glycosidic bond between the purine and the oxanyl ring, leading to a fragment ion corresponding to the protonated purine base with the methoxyethyl side chain. Another characteristic fragmentation would be the loss of the methoxyethyl side chain from the purine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The experimentally determined mass of the [M+H]⁺ ion should be within a few parts per million (ppm) of the calculated exact mass (263.1508 Da), providing strong evidence for the proposed molecular formula.

General fragmentation patterns for substituted purines often involve the loss of the substituent at the 9-position, followed by fragmentation of the side chain at the 6-position. capes.gov.br

Interactive Data Table: Predicted ESI-MS and HRMS Data for this compound

Analysis Expected Result
Molecular FormulaC₁₃H₁₈N₄O₂
Molecular Weight262.31 g/mol
ESI-MS ([M+H]⁺)m/z 263.15
HRMS ([M+H]⁺) Calculated263.1508
HRMS ([M+H]⁺) FoundWithin 5 ppm of calculated
Major MS/MS FragmentsLoss of oxanyl group, loss of methoxyethyl group

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Purity Assessment

HPLC and UHPLC are the primary techniques for determining the purity of a synthesized compound and for separating it from any impurities or by-products.

The separation of purine derivatives is typically achieved using reversed-phase chromatography. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). sigmaaldrich.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of compounds with a range of polarities.

For this compound, a suitable HPLC or UHPLC method would involve a C18 column and a gradient of acetonitrile in water, possibly with the addition of a small amount of an acid like formic acid to improve peak shape. Detection is typically performed using a UV detector, as the purine ring has a strong UV absorbance. The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable for many research applications. chemimpex.com

Coupled Techniques: LC-MS and UHPLC-MS/MS for Targeted Metabolite Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the analysis of complex mixtures. While not directly for purity assessment of the neat compound, these techniques are invaluable for studying the metabolism of purine derivatives in biological systems. nih.gov If this compound were to be studied as a potential therapeutic agent, UHPLC-MS/MS would be the method of choice for quantifying the parent compound and its metabolites in plasma, urine, or tissue samples.

Ion-Pairing Chromatography for Polar Purine Derivatives

For highly polar purine derivatives that are not well-retained on standard reversed-phase columns, ion-pairing chromatography can be employed. This technique involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a hydrophobic tail and a charged head group, interacts with the charged analyte to form a neutral, more hydrophobic complex that can be retained on a reversed-phase column. capes.gov.br For acidic purine derivatives, a cationic ion-pairing agent like a tetraalkylammonium salt would be used, while for basic derivatives, an anionic agent such as an alkylsulfonate would be appropriate.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The C-H stretching vibrations of the aromatic purine ring and the aliphatic chains would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the purine ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the methoxy group and the oxanyl ring would be prominent in the fingerprint region, typically between 1050 and 1250 cm⁻¹. Studies on other substituted purines have shown characteristic bands in these regions. google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The purine ring system gives rise to characteristic Raman bands that can be used for identification. Resonance Raman spectroscopy, particularly with UV excitation, can selectively enhance the vibrations of the purine chromophore, providing detailed information about its structure and electronic properties. acs.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C=N, C=C (purine ring)1500 - 1650
C-O (ether)1050 - 1250

Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure would reveal the planarity of the purine ring and the conformation of the oxanyl ring, which typically adopts a chair conformation. nih.gov The orientation of the methoxyethyl side chain relative to the purine ring would also be determined. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be elucidated. For instance, the crystal structure of 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine revealed that the tetrahydropyranyl ring can adopt either a half-chair or a chair conformation in the two independent molecules in the asymmetric unit. nih.gov This highlights the conformational flexibility that can be present in such systems.

Thermoanalytical Techniques for Investigating Chemical Transformations (e.g., Thermal Decomposition Mechanisms)

A comprehensive search of scientific literature and chemical databases did not yield specific studies employing thermoanalytical techniques to investigate the chemical transformations and thermal decomposition mechanisms of This compound . While research on the thermal behavior of various purine derivatives exists, data directly pertaining to the specified compound is not available in the public domain.

Thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing the thermal stability and decomposition pathways of chemical compounds. In a typical investigation, TGA would measure the change in mass of a sample as a function of temperature, revealing the temperatures at which degradation occurs and the extent of mass loss at each stage. DSC would complement this by measuring the heat flow associated with thermal transitions, indicating whether decomposition processes are endothermic or exothermic.

Although no specific data exists for 6-(2-Mokethoxyethyl)-9-(oxan-2-yl)-9H-purine , a hypothetical thermoanalytical investigation would likely focus on identifying the sequential breakdown of the molecule. This could involve the initial loss of the oxanyl group, followed by the cleavage of the methoxyethyl side chain, and finally the decomposition of the purine ring itself. The specific temperatures and energy changes associated with these events would provide critical insights into the compound's thermal stability and the relative strengths of its chemical bonds.

Without experimental data, any detailed description of the thermal decomposition mechanism would be purely speculative. Further research is required to be conducted to elucidate the specific thermal properties and decomposition pathways of This compound .

Computational Chemistry and in Silico Modeling of 6 2 Methoxyethyl 9 Oxan 2 Yl 9h Purine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of purine (B94841) derivatives. nih.govnih.gov For the broader class of purine molecules, these calculations can determine key properties such as heats of formation and bond dissociation energies. nih.gov The electronic properties of purine derivatives are crucial in understanding their potential as therapeutic agents. nih.gov

The stability of the purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can exist in different tautomeric forms depending on the pH. nih.gov Computational studies help in understanding these tautomeric preferences, which are vital for their biological function and potential for mutation when incorporated into nucleic acids. nih.gov The aromaticity of the purine ring system contributes significantly to its stability. nih.gov

Table 1: Calculated Electronic Properties of Purine Derivatives (Illustrative)

PropertyDescriptionTypical Calculated Values for Purine Analogs
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and kinetic stability.3-5 eV
Dipole Moment A measure of the overall polarity of the molecule, influencing its solubility and interaction with polar environments.2-4 Debye
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.0.5-1.5 eV
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.8-10 eV

Note: The values presented are illustrative and can vary based on the specific derivative and the computational method employed.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govsemanticscholar.org For purine derivatives, these models are valuable for predicting their therapeutic potential and optimizing their structures for enhanced activity. semanticscholar.orgresearchgate.net

3D-QSAR models, for instance, have been successfully applied to series of 2,6,9-trisubstituted purine derivatives to understand the structural requirements for antitumor activity. semanticscholar.orgresearchgate.net These studies have revealed that steric properties can be more influential than electronic properties in determining the cytotoxicity of these compounds. semanticscholar.org For example, the presence of an arylpiperazinyl system at the C6 position of the purine ring has been found to be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are unfavorable. semanticscholar.org

QSPR models, on the other hand, can predict various physicochemical properties of purine analogs, such as boiling point, flash point, molar refractivity, and polarizability, based on topological descriptors. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between a ligand, such as 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine, and its potential biological targets. nih.govharvard.edursc.org These methods provide insights into the binding modes, affinities, and the dynamic behavior of the ligand-target complex.

Molecular docking studies on purine derivatives have been used to predict their binding orientation within the active sites of various enzymes and receptors. nih.govharvard.edu For example, in studies of purine-linked 1,2,3-triazole derivatives, molecular docking helped to rationalize the observed in vitro anticancer activity by identifying key interactions with the target protein. nih.gov Similarly, docking of 9-(2-hydroxypropyl)-substituted purine derivatives into the active site of viral thymidine (B127349) kinases has provided a structural basis for their substrate specificity. harvard.edu

Molecular dynamics simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms over time. uq.edu.au This allows for the assessment of the stability of the docked conformation and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is crucial for understanding how it can adapt its shape to bind to a biological target.

The purine core itself is an essentially planar structure. nih.govnih.gov However, the substituents at the C6 and N9 positions, the 2-methoxyethyl and oxanyl groups respectively, introduce conformational flexibility. The oxanyl (tetrahydropyranyl) ring typically adopts a chair conformation. nih.gov The relative orientation of the purine ring and its substituents can be described by dihedral angles. For instance, in a related compound, the dihedral angle between the purine and a substituted benzene (B151609) ring was found to be 63.87 (4)°. nih.gov

Computational methods can be used to explore the potential energy landscape of the molecule, identifying low-energy conformers that are likely to be populated under physiological conditions. This information is critical for understanding its recognition by and binding to target macromolecules.

Prediction of Ionization States (pKa) and Protonation Equilibria in Aqueous Solution

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. Purine itself is a weak acid and an even weaker base. wikipedia.org The pKa values of purine derivatives can be predicted using computational methods, such as semiempirical quantum chemical methods combined with continuum solvation models. peerj.com

The purine molecule has several nitrogen atoms that can be protonated or deprotonated, leading to different tautomeric forms whose stability is influenced by the surrounding environment. nih.gov For purine-6,8-diones, anions are predominantly formed by proton loss from the N9 position. rsc.org The protonation and alkylation of neutral purine molecules often occur in the pyrimidine ring. rsc.org Understanding these protonation equilibria is essential for predicting the behavior of this compound in aqueous solution.

In Silico Prediction of Potential Biological Targets and Mechanisms of Action

In silico methods play a significant role in predicting the potential biological targets of a compound and elucidating its possible mechanisms of action. nih.govnih.gov Purine analogs are known to act as antimetabolites, interfering with the synthesis of DNA and RNA. wikipedia.orgnih.govtaylorandfrancis.com They can be incorporated into nucleic acids, leading to the inhibition of DNA replication and repair, and ultimately inducing apoptosis (programmed cell death). researchgate.netresearchgate.netnih.gov

Computational approaches can help identify potential protein targets for this compound by screening its structure against databases of known protein binding sites. Many proteins, including enzymes and receptors, bind purine-based molecules, making them attractive targets for drug design. rsc.org For example, purine derivatives have been shown to target protein kinases, which are crucial regulators of cell signaling and proliferation. semanticscholar.org

Furthermore, proteomic analyses of cells treated with purine analogs have revealed changes in proteins involved in various cellular processes, including metabolism, cell growth, and signal transduction, suggesting that these compounds can have multiple mechanisms of action. nih.gov These studies have also implicated endoplasmic reticulum stress as a potential pathway for purine analog-induced apoptosis. nih.gov

Biochemical Interactions and Cellular Mechanisms of Action of Purine Derivatives

Interaction with Enzymes of Purine (B94841) Metabolism Pathways

Substituted purines can interact with various enzymes involved in the synthesis and degradation of purine nucleotides. The precursor to the title compound, 6-Chloro-9-(oxan-2-yl)purine, is utilized as a versatile chemical tool in biochemical studies to explore purine metabolism and related cellular processes. chemimpex.com

Enzymes within the purine salvage pathway are critical for recycling purine bases and are considered therapeutic targets, especially in pathogens. nih.gov Studies on 2,6-substituted purines have revealed interactions with purine nucleoside phosphorylase (PNP) from Helicobacter pylori, an enzyme crucial for the bacterium's purine production. nih.gov Another key enzyme in purine catabolism is xanthine (B1682287) oxidoreductase (XOR), which is the rate-limiting enzyme in the production of uric acid. nih.gov The expression and activity of XOR can be modulated by various factors, and its inhibition is a primary strategy for treating hyperuricemia. nih.gov Furthermore, certain purine analogs, such as 6-methylpurine, act as cytotoxic agents upon conversion by enzymes like Escherichia coli purine nucleoside phosphorylase, highlighting the role of these metabolic enzymes in the activation of purine-based prodrugs. nih.gov

Modulation of Nucleic Acid Synthesis and Repair Mechanisms

A significant mechanism of action for many purine derivatives is the disruption of nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells. Research on 2,6,9-trisubstituted purines has demonstrated that these compounds can induce cell cycle arrest. For instance, certain derivatives cause an arrest in the S-phase, the period of active DNA synthesis, while others lead to an accumulation of cells in the G1 phase by blocking DNA synthesis. mdpi.comnih.govnih.gov

The mechanism can involve the intracellular phosphorylation of the purine analog, which then competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. nih.gov A study on 9-(2-phosphonylmethoxyethyl)purine analogs, which share the methoxyethyl sidechain with the title compound, found they inhibited DNA synthesis effectively. nih.gov The diphosphorylated metabolites of these analogs were incorporated by replicative DNA polymerases (α, δ, and ε), leading to chain termination and halting DNA replication. nih.gov

In addition to synthesis, purine analogs can interfere with DNA repair pathways. The enzyme Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) is involved in repairing DNA damage caused by topoisomerase 1 inhibitors. mdpi.com Lipophilic purine nucleosides have been developed as Tdp1 inhibitors, which can enhance the efficacy of DNA-damaging chemotherapeutic agents. mdpi.com Other research has focused on the complex pathways that repair oxidative DNA damage, such as the 8-oxo-guanine lesion, which involves enzymes like DNA polymerase λ and MutY DNA glycosylase homolog (MutYH). researchgate.net The ability of synthetic purines to modulate these repair pathways remains an active area of investigation.

Binding Affinity and Selectivity towards Specific Receptors (e.g., Adenosine (B11128) Receptors)

The structural similarity of the purine core to adenine (B156593) allows these derivatives to act as ligands for purine-responsive receptors, most notably the adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are important therapeutic targets, and the substitution pattern on the purine ring dictates the binding affinity and selectivity. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the requirements for receptor binding. For example, N⁶-substitutions on adenosine derivatives are critical for affinity and selectivity at the A₃ adenosine receptor. nih.gov The nature of the substituent at the 9-position of the purine ring has also been shown to influence selectivity for A₂ₐ adenosine receptor antagonists. nih.gov While direct binding data for 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine is not available, the crystal structure of a closely related analog, N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, confirms the general architecture. nih.gov This analog features the same 9-(oxan-2-yl) group (referred to as oxolan-2-yl) and an almost planar purine skeleton, which is typical for this class of compounds. nih.gov High-affinity binding to adenosine receptors is often achieved through the formation of receptor-G protein complexes. dntb.gov.ua

Inhibition and Activation Studies of Kinases and Other Enzyme Families

One of the most widely reported biological activities of 2,6,9-trisubstituted purines is the inhibition of protein kinases. semanticscholar.orgnih.gov The dysregulation of kinases is a common feature in many diseases, including cancer, making them prime targets for drug development. nih.govnih.gov This class of purines has been shown to inhibit a variety of kinases, including:

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. nih.govnih.gov

Src and Abl Kinases: Non-receptor tyrosine kinases involved in cell growth and signaling. acs.org

Platelet-Derived Growth Factor Receptor α (PDGFRα): A receptor tyrosine kinase implicated in certain leukemias. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.gov

SAR studies have revealed key structural features that determine inhibitory potency. For CDK inhibition, it has been observed that increased steric bulk at the N-9 position of the purine ring, which would be occupied by the oxane group in the title compound, tends to reduce the inhibitory potential. nih.gov The potency of these inhibitors is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against specific kinases.

CompoundTarget KinaseIC₅₀ (µM)Reference
Compound 21 (roscovitine analog)CDK10.45 nih.gov
Compound 21 (roscovitine analog)CDK20.65 nih.gov
Compound 21 (roscovitine analog)CDK50.16 nih.gov
Compound 14q (2,6,9-trisubstituted purine)PDGFRα0.023 nih.gov
6-Ethynyl-N-phenyl-7H-purin-2-amineNek20.15 rsc.org

In Vitro Biochemical Assays for Target Engagement and Functional Activity

A variety of in vitro biochemical and cell-based assays are employed to characterize the activity of purine derivatives and elucidate their mechanism of action. These assays are crucial for determining cytotoxicity, identifying specific molecular targets, and understanding the downstream cellular consequences of target engagement.

Initial screening often involves cytotoxicity assays to measure the effect of the compounds on the viability of cancer cell lines. mdpi.comnih.govtubitak.gov.tr To identify the specific molecular targets, kinase inhibition assays are performed using purified enzymes. nih.govnih.gov Once a target is identified, cell-based assays are used to confirm that the compound engages the target in a cellular context and produces the expected functional response, such as the inhibition of downstream signaling pathways, cell cycle arrest, or induction of apoptosis. nih.govnih.gov

Assay TypePurposeExamplesReference
Cytotoxicity AssaysMeasure cell viability and proliferationMTT Assay, Sulforhodamine B (SRB) Assay nih.govtubitak.gov.tr
Kinase Inhibition AssaysDetermine IC₅₀ values against purified kinasesRadiometric filter binding assays, Mobility shift assays nih.govnih.gov
Cell Cycle AnalysisInvestigate effects on cell cycle progressionFlow cytometry with propidium (B1200493) iodide staining mdpi.comnih.gov
Apoptosis AssaysDetect induction of programmed cell deathFlow cytometry with Annexin V/PI staining nih.govnih.gov
Western BlottingMeasure changes in protein expression and phosphorylationDetection of p-PDGFRα, p-STAT3, p-ERK1/2 nih.gov
Bioluminescence Proximity AssaysMeasure target engagement in live cellsDisplacement of BRD9 bromodomain from chromatin nih.gov

Induced-Fit Pocket Plasticity in Protein-Ligand Interactions

The interaction between a ligand and its protein target is not a simple lock-and-key mechanism. Proteins are dynamic entities, and the binding of a ligand can induce conformational changes in the binding site, a phenomenon known as "induced fit". nih.gov This plasticity in the binding pocket can be crucial for achieving high affinity and selectivity. capes.gov.brnih.gov

The purine scaffold has been shown to be particularly adept at inducing such changes. In a notable example, a 2-amine-9H-purine derivative was found to bind to the bromodomain of the human protein BRD9. nih.gov This binding resulted in an unprecedented rearrangement of the amino acid residues that form the acetyllysine recognition site. nih.gov This significant conformational change, or induced-fit pocket, allowed the purine ligand to bind with high potency and selectivity. This demonstrates that the purine core can serve as a template to access unique protein conformations that may not be targeted by other chemical scaffolds, providing a powerful strategy for the rational design of selective ligands. nih.govcapes.gov.br

Applications and Translational Research Potential in Chemical Biology

Development as Chemical Biology Probes for Cellular Pathways

Purine (B94841) analogs, including derivatives of 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine, are being developed as chemical biology probes to investigate and modulate cellular pathways. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein or pathway. The utility of purine analogs as probes stems from their ability to mimic endogenous purines, such as adenine (B156593) and guanine (B1146940), which are fundamental components of nucleic acids and cellular signaling molecules like ATP and GTP. wikipedia.orgwikipedia.org

One area of application is in the study of enzyme function. For instance, purine-scaffold based inhibitors of heat shock protein 90 (Hsp90) have been instrumental in probing the biological functions of this molecular chaperone at a molecular level. nih.gov By selectively inhibiting Hsp90, researchers can elucidate its role in maintaining the stability and function of numerous client proteins, many of which are implicated in cancer.

Furthermore, certain purine derivatives are designed as "perspective ligands of the transition metal complexes". nih.gov These metal complexes can have unique photophysical or reactive properties that make them suitable for use as probes in various biological assays, such as fluorescence imaging or targeted protein modification. The ability to chelate metals, combined with the inherent biological recognition of the purine scaffold, opens up possibilities for creating sophisticated probes to track cellular processes or to deliver therapeutic agents to specific sites.

Design of Advanced Purine Analogs with Tunable Properties

The purine scaffold is highly amenable to chemical modification, allowing for the design of advanced analogs with finely tuned properties. Researchers can systematically alter the substituents at various positions of the purine ring, such as the C2, C6, C8, and N9 positions, to optimize their biological activity, selectivity, and pharmacokinetic properties.

A key strategy in the design of these analogs is the introduction of different functional groups to explore structure-activity relationships (SARs). For example, the synthesis of 6,8,9-trisubstituted purine analogues has been a focus of research for developing compounds with potent cytotoxic activity against cancer cells. nih.gov The nature of the substituent at the C6 position, such as the 2-methoxyethyl group in the title compound, can significantly influence the molecule's interaction with its biological target.

Recent advances in synthetic chemistry have further expanded the toolbox for creating diverse purine analogs. Photoredox and nickel-catalyzed cross-coupling reactions, for instance, enable the direct C6-alkylation of purine nucleosides, allowing for the introduction of a wide range of alkyl groups at a late stage of the synthesis. nih.gov This method facilitates the rapid generation of a library of analogs for biological screening.

The "tunability" of purine analogs is also evident in the development of kinase inhibitors. By modifying the purine scaffold, researchers have been able to create compounds with enhanced affinity and selectivity for specific cyclin-dependent kinases (CDKs). nih.gov For example, a simple isomerization of the purine ring in the CDK inhibitor roscovitine (B1683857) led to a significant increase in its binding affinity. nih.gov This highlights how subtle changes in the scaffold's electronics and conformational properties can be exploited to improve the potency of these compounds.

Table 1: Examples of Purine Analogs and their Tunable Properties

Purine Analog Class Modification Strategy Tunable Property Therapeutic Area of Interest Reference(s)
6,8,9-Trisubstituted PurinesVariation of substituents at C6, C8, and N9 positionsCytotoxicity against cancer cell linesOncology nih.gov
C6-Alkylated Purine NucleosidesLate-stage cross-coupling reactionsDiversity of analogs for screeningGeneral Drug Discovery nih.gov
Roscovitine IsomersIsomerization of the purine ringIncreased kinase binding affinityOncology nih.gov
O6- and S6-Substituted PurinesVariation of substituents at the 6-positionDepletion of O6-alkylguanine-DNA alkyltransferase (AGT)Oncology nih.gov

Contribution to Scaffold-Based Drug Discovery Efforts for Various Therapeutic Areas

The purine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This has led to its extensive use in scaffold-based drug discovery for a wide range of therapeutic areas.

Oncology: A major focus of purine analog research is in the development of anticancer agents. researchgate.netbohrium.com These compounds can exert their effects through various mechanisms, including:

Kinase Inhibition: Many purine analogs are designed to inhibit protein kinases, which are often dysregulated in cancer. nih.gov They can act as ATP-competitive inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and anaplastic lymphoma kinase (ALK). nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is a prominent example used in the development of kinase inhibitors. rsc.org

Hsp90 Inhibition: As mentioned earlier, purine-based inhibitors of Hsp90 are being investigated as a strategy to destabilize a wide range of oncoproteins. nih.gov

Modulation of Signaling Pathways: New purine derivatives have been designed to act as antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is aberrantly activated in several cancers. mdpi.com

Antimetabolites: Some purine analogs mimic natural purines and interfere with DNA synthesis, leading to the death of rapidly dividing cancer cells. wikipedia.org

Antiviral and Antimalarial Agents: The purine scaffold is also a key component in the development of antiviral drugs. nih.gov Acyclic nucleoside analogs, such as acyclovir (B1169) and ganciclovir, are classic examples of purine derivatives used to treat viral infections. nih.gov The development of inhibitors of the purine salvage pathway in parasites like Plasmodium falciparum is a promising strategy for new antimalarial drugs, as these organisms rely on this pathway for their survival. nih.gov

Table 2: Therapeutic Areas and Mechanisms of Action of Purine Scaffold-Based Compounds

Therapeutic Area Mechanism of Action Example Target(s) Reference(s)
OncologyKinase InhibitionCDKs, BTK, ALK, VEGFR-2 nih.govnih.govrsc.org
OncologyHsp90 InhibitionHsp90 nih.gov
OncologySignaling Pathway ModulationSMO Receptor (Hedgehog Pathway) mdpi.com
OncologyAntimetaboliteDNA Synthesis wikipedia.org
VirologyViral Enzyme InhibitionViral DNA Polymerase nih.govnih.gov
ParasitologyPurine Salvage Pathway InhibitionEnzymes of the purine salvage pathway nih.gov

Exploration of its Role in Uncovering Novel Biochemical Pathways and Targets

The development and use of purine analogs have been instrumental in uncovering novel biochemical pathways and identifying new therapeutic targets. By serving as selective inhibitors or modulators of specific proteins, these compounds allow researchers to dissect complex cellular processes.

Early studies with purine analogs like 6-mercaptopurine (B1684380) were crucial for elucidating the steps of the de novo purine biosynthesis pathway. nih.gov More recently, the discovery of the "purinosome," a transient multi-enzyme complex involved in purine synthesis, has opened up new avenues for understanding metabolic regulation. nih.gov The study of how these complexes assemble and function is providing new insights into cellular metabolism and its deregulation in disease. nih.gov

The use of purine-based inhibitors has also been critical in validating new drug targets. The development of selective Hsp90 inhibitors, for example, has not only provided potential new cancer therapies but has also deepened our understanding of the central role Hsp90 plays in maintaining cellular homeostasis. nih.gov Similarly, the creation of new SMO antagonists based on the purine scaffold has provided valuable tools to study the Hedgehog signaling pathway and its role in cancer development and potential for therapeutic intervention. mdpi.com

Furthermore, computational models of metabolic evolution have suggested that purine biosynthesis represents a critical bottleneck in the emergence of complex metabolic networks from simple geochemical precursors. biorxiv.org This highlights the fundamental importance of this pathway in the evolution of life and provides a conceptual framework for understanding the central role of purines in biology.

Integration with High-Throughput Screening for Biological Activity Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.gov Purine-based libraries are frequently used in HTS campaigns to identify new lead compounds for drug discovery.

HTS assays have been developed to identify inhibitors of the de novo purine biosynthesis pathway, which is a potential target for anticancer drugs. bellbrooklabs.com These assays can be designed to monitor the activity of a single enzyme or multiple enzymes in the pathway, allowing for the identification of inhibitors with different mechanisms of action. nih.govbellbrooklabs.com

In the context of radiation biology, HTS of small molecule libraries, including purine nucleosides, has been used to identify compounds that can protect against or mitigate the damaging effects of radiation. nih.gov These screens have identified several classes of molecules with radioprotective and radiomitigatory activity, some of which are thought to work by enhancing DNA repair or stimulating hematopoiesis. nih.gov

HTS is also a key tool in the search for new antibiotics. mdpi.com Libraries of natural products and synthetic molecules are screened for their ability to inhibit bacterial growth. The purine scaffold, being a common motif in biologically active molecules, is a valuable component of these screening libraries.

The infrastructure for HTS, often involving semi-automated systems and multi-well plate formats, enables the efficient screening of thousands of compounds, accelerating the pace of drug discovery and the identification of novel chemical probes. ufl.edu

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies for Complex Purine (B94841) Derivatives

The synthesis of purine derivatives has historically been a complex endeavor. numberanalytics.com However, the future points towards more efficient and versatile synthetic strategies. Recent breakthroughs include microwave-assisted synthesis, which accelerates reaction times and improves yields, and the use of transition metal catalysts to enhance the efficiency and selectivity of purine construction. numberanalytics.com

Furthermore, biotechnological methods using engineered microorganisms and enzymes are emerging as sustainable routes for producing purine cores. numberanalytics.com For a compound like 6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine, these next-generation methodologies could offer significant advantages. For instance, advanced coupling reactions and diazotization techniques could enable the rapid generation of a diverse library of analogs, allowing for extensive exploration of structure-activity relationships. rsc.orgresearchgate.net The development of novel reagents and the optimization of reaction conditions through Design of Experiments (DoE) are also set to streamline the creation of complex purine structures. numberanalytics.com

Application of Machine Learning and Artificial Intelligence in Purine Compound Design and Prediction

For a specific scaffold such as this compound, AI can be employed in several ways:

Generative Design : AI algorithms, including generative adversarial networks (GANs), can design new purine analogs with optimized properties for a specific biological target. nih.gov

Predictive Modeling : Machine learning models can be trained to predict the efficacy and potential off-target effects of new derivatives, reducing the time and cost associated with laboratory screening. mbios.orgaurigeneservices.com

Virtual Screening : AI can rapidly screen massive virtual libraries of purine compounds to identify those with the highest probability of interacting with a target protein, such as a kinase or a viral enzyme. mbios.orgnih.gov

Exploration of Novel Biochemical Targets for Purine Scaffold Modulation

The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.goveurekaselect.com While purine analogs have been extensively studied as inhibitors of kinases and polymerases, future research will undoubtedly uncover new biochemical roles. aacrjournals.orgnih.gov

The exploration for novel targets for compounds like this compound could venture into several areas:

Riboswitches : These structured RNA domains in bacteria regulate gene expression by binding to specific ligands, and purine-binding riboswitches are considered promising targets for new antimicrobial agents. researchgate.net

Heat Shock Proteins (Hsp90) : As a key chaperone protein involved in cancer, Hsp90 has been identified as a target for purine-scaffold inhibitors. nih.gov

Topoisomerases : Certain substituted purines have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in proliferating cells, making them attractive anticancer targets. aacrjournals.org

Purinergic Receptors : The vast family of purinergic receptors, which are involved in signaling pathways throughout the body, presents a rich area for the development of new modulators for various diseases. nih.gov

Advanced Analytical Techniques for Real-Time Monitoring of Biochemical Interactions

Understanding the interaction between a purine derivative and its biological target is crucial for drug development. The future will see a wider application of advanced analytical techniques that allow for real-time monitoring of these biochemical events.

Analytical TechniquePrincipleApplication for Purine Derivatives
Electrochemical Aptamer-Based (EAB) Sensors Uses an aptamer (a single-stranded DNA or RNA molecule) that changes conformation upon binding to its target, altering an electrochemical signal.Real-time, continuous monitoring of the interaction between a purine analog and its protein target, even in complex biological fluids. nih.gov
Microelectrode Biosensors Employs microelectrodes to detect changes in the concentration of specific molecules, such as purines, in real-time.Can be used to measure the release of purines from cells or tissues in response to stimuli, providing insights into metabolic pathways. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Provides quantitative data on the kinetics (on- and off-rates) and affinity of the binding between a purine compound and its target protein without the need for labeling.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Determines the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between a purine derivative and its target.

These techniques provide a dynamic view of molecular interactions, offering deeper insights than traditional endpoint assays and facilitating the optimization of drug candidates.

Rational Design Strategies based on Structure-Activity Relationships and Computational Insights

The future of designing potent and selective purine derivatives lies in the tight integration of experimental data with computational modeling. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are fundamental to this process. drugdesign.orgwikipedia.org

For a compound like this compound, a rational design cycle would involve:

Initial SAR Analysis : Synthesizing a small library of analogs by modifying the methoxyethyl and oxanyl groups to understand which structural features are critical for activity. drugdesign.orgnih.gov

Computational Modeling : Using the initial SAR data to build a computational model of the drug-target interaction. This can involve molecular docking to predict the binding pose and quantitative structure-activity relationship (QSAR) models to predict the activity of new, unsynthesized compounds. nih.govwright.eduresearchgate.net

Informed Synthesis : Using the predictions from the computational models to guide the synthesis of the next generation of analogs, focusing on modifications most likely to improve potency and selectivity. rsc.orgrsc.org

This iterative process, where experimental results refine computational models and computational predictions guide experiments, creates a powerful feedback loop that accelerates the journey from a preliminary hit to a highly optimized lead compound. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.